molecular formula C18H15ClFNO2S B3489816 3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B3489816
M. Wt: 363.8 g/mol
InChI Key: ZPNXBKYTZUWBOG-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by the presence of a benzothiophene core substituted with chloro, fluoro, and methoxyphenyl groups, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions. For instance, chlorination can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI).

    Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the benzothiophene carboxylic acid derivative reacts with 2-(2-methoxyphenyl)ethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base (e.g., sodium hydride, NaH) to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzothiophene derivatives with biological macromolecules. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, benzothiophene derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could be investigated for similar pharmacological effects.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-[2-(2-hydroxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-[2-(2-methylphenyl)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-4-fluoro-N-[2-(2-ethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO2S/c1-23-13-7-3-2-5-11(13)9-10-21-18(22)17-16(19)15-12(20)6-4-8-14(15)24-17/h2-8H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNXBKYTZUWBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
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3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Reactant of Route 6
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3-chloro-4-fluoro-N-[2-(2-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

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